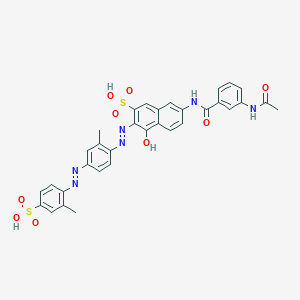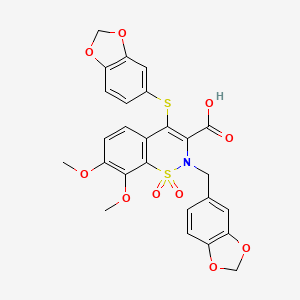
Antibiotic C 076B2b
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antibiotic C 076B2b is a member of the C-076 family of compounds, which are macrolides isolated from the fermentation broth of a strain of Streptomyces avermitilis . These compounds are characterized by a 16-membered cyclic backbone substituted with a disaccharide and a bicyclic spiroketal fused thereon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Antibiotic C 076B2b involves the fermentation of Streptomyces avermitilis, followed by extraction and purification processes . The fermentation broth is subjected to various chromatographic techniques to isolate the desired compound. The synthetic routes may include modifications to the fermentation conditions, such as adjusting the pH, temperature, and nutrient composition to optimize the yield of this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation processes. The fermentation broth is processed through a series of extraction and purification steps, including solvent extraction, crystallization, and chromatography . These methods ensure the production of high-purity this compound suitable for pharmaceutical applications.
Analyse Des Réactions Chimiques
Types of Reactions: Antibiotic C 076B2b undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired modifications.
Major Products Formed: The major products formed from the reactions of this compound include various derivatives with enhanced antiparasitic activity . These derivatives are often tested for their efficacy and safety in preclinical and clinical studies.
Applications De Recherche Scientifique
Antibiotic C 076B2b has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry . In chemistry, it is studied for its unique structure and reactivity, providing insights into macrolide synthesis and modification. In biology, it is used to study the mechanisms of antiparasitic activity and resistance. In medicine, this compound is explored for its potential as a therapeutic agent against parasitic infections. In industry, it is used in the development of antiparasitic formulations and products .
Mécanisme D'action
The mechanism of action of Antibiotic C 076B2b involves binding to specific molecular targets in parasitic organisms, disrupting their cellular processes . The compound targets the parasite’s nervous system, leading to paralysis and death. The pathways involved include inhibition of neurotransmitter release and disruption of ion channels . These actions make this compound highly effective against a wide range of parasitic infections.
Comparaison Avec Des Composés Similaires
Antibiotic C 076B2b is unique among the C-076 family of compounds due to its specific structural modifications and enhanced biological activity . Similar compounds in this family include other macrolides like avermectin and ivermectin . These compounds share a similar 16-membered cyclic backbone but differ in their substituents and biological properties. This compound stands out for its potent antiparasitic activity and its potential for further modifications to enhance its efficacy .
Propriétés
Numéro CAS |
65195-58-6 |
|---|---|
Formule moléculaire |
C47H72O15 |
Poids moléculaire |
877.1 g/mol |
Nom IUPAC |
(1R,4S,5'S,6R,6'R,8R,10Z,12S,13S,14Z,16Z,20R,21R,24S)-4',21,24-trihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C47H72O15/c1-23(2)41-27(6)34(48)21-46(62-41)20-32-17-31(61-46)15-14-25(4)42(24(3)12-11-13-30-22-55-44-39(49)26(5)16-33(45(51)58-32)47(30,44)52)59-38-19-36(54-10)43(29(8)57-38)60-37-18-35(53-9)40(50)28(7)56-37/h11-14,16,23-24,27-29,31-44,48-50,52H,15,17-22H2,1-10H3/b12-11-,25-14-,30-13-/t24-,27-,28-,29-,31+,32-,33-,34?,35-,36-,37-,38-,39+,40-,41+,42-,43-,44+,46-,47+/m0/s1 |
Clé InChI |
ZPAKHHSWIYDSBJ-FRIKXPRPSA-N |
SMILES isomérique |
C[C@H]1/C=C\C=C/2\CO[C@H]3[C@@]2([C@@H](C=C([C@H]3O)C)C(=O)O[C@H]4C[C@@H](C/C=C(\[C@H]1O[C@H]5C[C@@H]([C@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O)OC)OC)/C)O[C@]7(C4)CC([C@@H]([C@H](O7)C(C)C)C)O)O |
SMILES canonique |
CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)C)OC7(C4)CC(C(C(O7)C(C)C)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-{[2-Tert-butyl-4-(2-hydroxyethoxy)-5-methylphenyl]sulfanyl}-6-hydroxy-2-phenyl-2-(2-phenylethyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B12732879.png)









![ethyl [[(2R,3S,5R)-3-hydroxy-5-(5-iodo-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methoxy-methoxy-phosphoryl]formate](/img/structure/B12732939.png)

